{4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid
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Overview
Description
2-{4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID is a complex organic compound that features a fluorobenzyl group, a tetraazole ring, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of the fluorobenzyl and tetraazole intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The fluorobenzyl group and tetraazole ring are likely to play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the application, but they often involve interactions with enzymes or receptors that are critical for biological processes .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share the phenoxyacetic acid moiety and have been studied for their pharmacological activities.
Indole derivatives: Known for their diverse biological activities, these compounds also feature aromatic rings and nitrogen-containing heterocycles.
Uniqueness
What sets 2-{4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID apart is its combination of a fluorobenzyl group and a tetraazole ring, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13FN4O3 |
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Molecular Weight |
328.30 g/mol |
IUPAC Name |
2-[4-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H13FN4O3/c17-13-5-1-11(2-6-13)9-21-19-16(18-20-21)12-3-7-14(8-4-12)24-10-15(22)23/h1-8H,9-10H2,(H,22,23) |
InChI Key |
UQACVVPTLSABOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)OCC(=O)O)F |
Origin of Product |
United States |
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